molecular formula C7H5F12NO2 B12672544 Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate CAS No. 376-34-1

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate

Cat. No.: B12672544
CAS No.: 376-34-1
M. Wt: 363.10 g/mol
InChI Key: XLOKWMRUDKMDSC-UHFFFAOYSA-N
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Description

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate is a fluorinated organic compound with the molecular formula C₇H₅F₁₂NO₂. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate typically involves the reaction of heptanoic acid with fluorinating agents to introduce the fluorine atoms. The resulting perfluorinated heptanoic acid is then neutralized with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is carefully controlled to ensure the complete fluorination of the heptanoic acid and the subsequent neutralization to form the ammonium salt .

Chemical Reactions Analysis

Types of Reactions: Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate primarily undergoes substitution reactions due to the presence of the fluorine atoms. These reactions can include nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles .

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as hydroxide ions or amines. The reactions typically occur under mild conditions due to the high reactivity of the fluorinated compound .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce heptanoic acid derivatives, while reaction with amines can produce amide derivatives .

Scientific Research Applications

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is studied for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation . In industry, it is used in the production of fluorinated polymers and surfactants .

Mechanism of Action

The mechanism of action of ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, making the compound useful in a range of applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other perfluorinated carboxylates such as ammonium perfluorooctanoate and ammonium perfluorononanoate .

Uniqueness: What sets ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate apart is its specific chain length and the number of fluorine atoms, which provide a unique balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired .

Properties

CAS No.

376-34-1

Molecular Formula

C7H5F12NO2

Molecular Weight

363.10 g/mol

IUPAC Name

azanium;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate

InChI

InChI=1S/C7H2F12O2.H3N/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21;/h1H,(H,20,21);1H3

InChI Key

XLOKWMRUDKMDSC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Origin of Product

United States

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